molecular formula C14H20N6O3 B2947511 1-(2-Ethoxyethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898412-77-6

1-(2-Ethoxyethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B2947511
CAS No.: 898412-77-6
M. Wt: 320.353
InChI Key: VOHRYFCJPULVCW-UHFFFAOYSA-N
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Description

1-(2-Ethoxyethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex heterocyclic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine core fused with a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

1-(2-Ethoxyethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Ethoxyethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(2-ethoxyethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O3/c1-5-23-7-6-20-13-15-11-10(19(13)8-9(2)16-20)12(21)18(4)14(22)17(11)3/h5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHRYFCJPULVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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